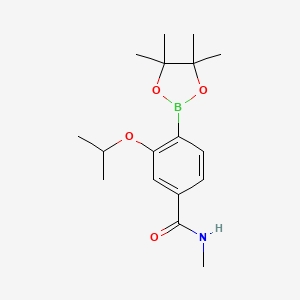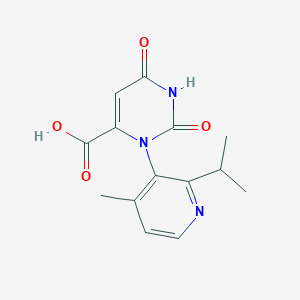
3-(1-Ethanesulfonyl-1H-pyrazol-4-yl)-4-methyl-phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Ethanesulfonyl-1H-pyrazol-4-yl)-4-methylphenol is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring substituted with an ethanesulfonyl group and a methylphenol moiety, which contribute to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethanesulfonyl-1H-pyrazol-4-yl)-4-methylphenol typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole ring followed by the introduction of the ethanesulfonyl group and the methylphenol moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 3-(1-Ethanesulfonyl-1H-pyrazol-4-yl)-4-methylphenol may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often employing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Ethanesulfonyl-1H-pyrazol-4-yl)-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the ethanesulfonyl group, potentially leading to the formation of thiols or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups to the phenolic ring.
Wissenschaftliche Forschungsanwendungen
3-(1-Ethanesulfonyl-1H-pyrazol-4-yl)-4-methylphenol has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and catalysts, contributing to advancements in fields such as polymer science and catalysis.
Wirkmechanismus
The mechanism by which 3-(1-Ethanesulfonyl-1H-pyrazol-4-yl)-4-methylphenol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but often include inhibition or activation of specific biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(1-Ethanesulfonyl-1H-pyrazol-4-yl)-benzaldehyde
- 2-(1-Ethanesulfonyl-1H-pyrazol-4-yl)-pyrimidin-4-ylamine
Uniqueness
Compared to similar compounds, 3-(1-Ethanesulfonyl-1H-pyrazol-4-yl)-4-methylphenol stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. This uniqueness makes it particularly valuable in applications where precise molecular interactions are crucial.
Eigenschaften
Molekularformel |
C12H14N2O3S |
|---|---|
Molekulargewicht |
266.32 g/mol |
IUPAC-Name |
3-(1-ethylsulfonylpyrazol-4-yl)-4-methylphenol |
InChI |
InChI=1S/C12H14N2O3S/c1-3-18(16,17)14-8-10(7-13-14)12-6-11(15)5-4-9(12)2/h4-8,15H,3H2,1-2H3 |
InChI-Schlüssel |
QHSOWYICROEKFM-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)N1C=C(C=N1)C2=C(C=CC(=C2)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[5-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B13720609.png)










